![molecular formula C15H22N2O3 B14582312 2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid CAS No. 61148-66-1](/img/structure/B14582312.png)
2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid is a complex organic compound with a unique structure that includes both hydrazine and butanoic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the introduction of the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can help in optimizing the reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)phenol: Shares the hydroxyethyl group but lacks the hydrazine and butanoic acid functionalities.
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid: Contains similar functional groups but differs in overall structure.
Properties
CAS No. |
61148-66-1 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-3-[phenyl(propan-2-yl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)17(13-7-5-4-6-8-13)16-12(3)14(9-10-18)15(19)20/h4-8,11,14,18H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
XGWCYJZEGMKEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N=C(C)C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate](/img/structure/B14582230.png)
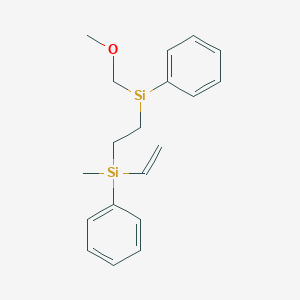
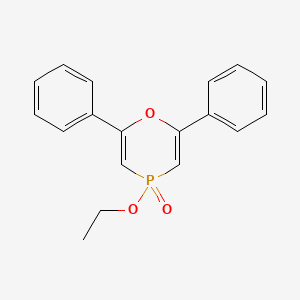
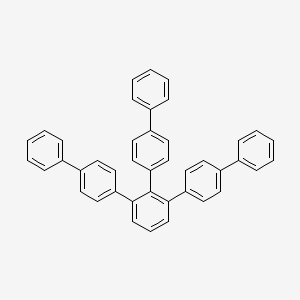
![7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14582246.png)
![Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14582249.png)
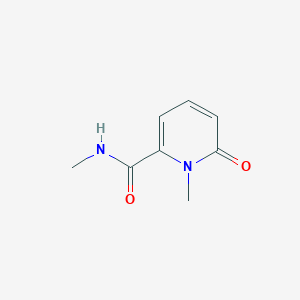
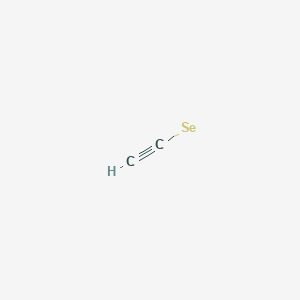

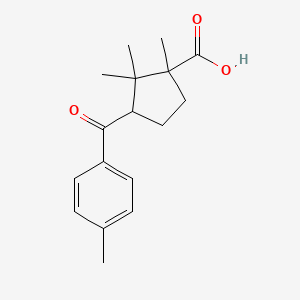
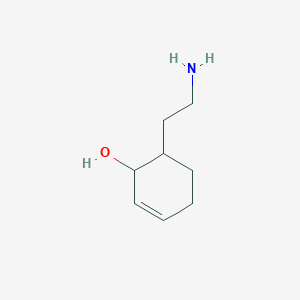
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
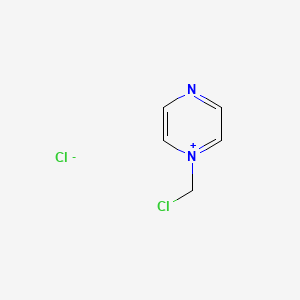
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)
